(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
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Overview
Description
The compound (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[147102,1404,1306,11020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the introduction of the various functional groups through targeted reactions. Common reagents used in these steps include fluorinating agents, amino group donors, and hydroxylating agents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
The compound (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group may yield ketones, while substitution of the fluoro group may result in the formation of azides or other substituted derivatives.
Scientific Research Applications
The compound (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
- Sulfur compounds
- Glutaminase Inhibitor, Compound 968
Uniqueness
The uniqueness of this compound lies in its intricate hexacyclic structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Compared to other similar compounds, it offers unique opportunities for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22FN3O5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H22FN3O5/c1-2-24(32)14-5-18-21-11(7-28(18)22(30)13(14)9-33-23(24)31)19-16(26)4-3-10-12(8-29)15(25)6-17(27-21)20(10)19/h5-6,16,29,32H,2-4,7-9,26H2,1H3/t16-,24-/m0/s1 |
InChI Key |
UBMKCMFDNGJGEQ-FYSMJZIKSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6CO)F)N=C4C3=C2)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6CO)F)N=C4C3=C2)N)O |
Origin of Product |
United States |
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